(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
Description
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a benzothiazole-derived acetamide featuring a 6-chloro-3-methyl substitution on the benzothiazole ring and a 2,2-diphenylacetamide moiety. This compound belongs to a class of molecules designed for therapeutic applications, leveraging the benzothiazole core’s affinity for enzymatic targets such as VEGFR-2 and monoamine oxidases (MAOs) .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-25-18-13-12-17(23)14-19(18)27-22(25)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQABENLANAUARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit strong antibacterial activities against different bacteria strains. They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division.
Mode of Action
The compound likely interacts with its targets by binding to the active sites, thereby inhibiting their function. In the case of FtsZ, it disrupts the GTPase activity and dynamic assembly of the protein, which is crucial for bacterial cell division. This leads to the inhibition of bacterial cell division and eventually causes bacterial cell death.
Biochemical Pathways
The compound affects the biochemical pathway involving FtsZ, a protein that plays a key role in bacterial cell division. By disrupting the GTPase activity and dynamic assembly of FtsZ, the compound inhibits bacterial cell division. The downstream effects of this disruption include the inhibition of bacterial growth and proliferation.
Biological Activity
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C20H18ClN3S, with a molecular weight of approximately 363.86 g/mol. Its structural features include:
- Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Diphenylacetamide Group : Enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring via cyclization reactions.
- Coupling with diphenylacetic acid derivatives.
- Purification through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, thereby reducing tumor growth.
- Cell Cycle Arrest : Studies show that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects:
- Acetylcholinesterase Inhibition : Similar thiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with enzymes involved in key metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors, impacting neuronal signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study on thiazole derivatives found that they exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating promising therapeutic potential for cognitive disorders .
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| 3i | 2.7 | AChE Inhibitor |
| Similar Thiazoles | Varies | Anticancer Activity |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 6-chloro group in the target compound may enhance metabolic stability compared to 6-nitro analogs, which are prone to reduction in vivo .
- Steric Effects : The 3-methyl group in the target compound could reduce steric hindrance compared to bulkier 3-phenyl or 4-p-tolyl substitutions in MAO inhibitors .
Acetamide Modifications and Bioactivity
The 2,2-diphenylacetamide moiety distinguishes the target compound from analogs with simpler phenyl or heteroaryl groups:
- Diphenyl vs. Monophenyl: The diphenyl group may enhance π-π stacking with hydrophobic enzyme pockets, as seen in VEGFR-2 inhibitors where bulky substituents improve binding affinity .
- Comparison with Carbamates : Ethyl carbamate derivatives (e.g., ) exhibit lower hydrolytic stability than acetamides, favoring the latter for prolonged activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
